molecular formula C5H12ClNO B8806017 2-Pyrrolidinemethanol hydrochloride

2-Pyrrolidinemethanol hydrochloride

Cat. No.: B8806017
M. Wt: 137.61 g/mol
InChI Key: FWXXCGIUQGFYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinemethanol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group at the second position and a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyrrolidinemethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-2-one using a reducing agent such as sodium borohydride, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of pyrrolidin-2-ylmethanol hydrochloride typically involves the catalytic hydrogenation of pyrrolidin-2-one in the presence of a suitable catalyst, followed by acidification with hydrochloric acid. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pyrrolidinemethanol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: this compound is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidinemethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

pyrrolidin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H

InChI Key

FWXXCGIUQGFYIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CO.Cl

Origin of Product

United States

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